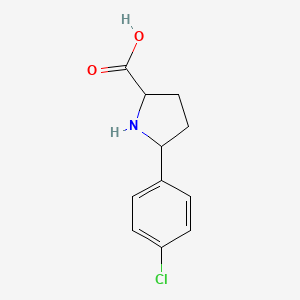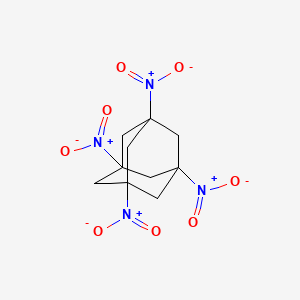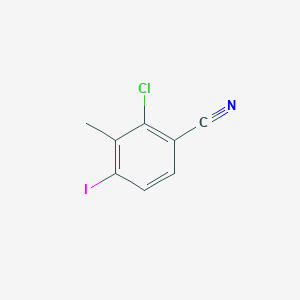![molecular formula C13H17N B3330880 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] CAS No. 757240-71-4](/img/structure/B3330880.png)
3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]
Vue d'ensemble
Description
“3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]” is a chemical compound with the molecular formula C13H17N . It has a molecular weight of 201.31 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]” is 1S/C14H19N/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14/h1-2,5,7,15H,3-4,6,8-11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound “3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]” is a liquid at room temperature .Applications De Recherche Scientifique
Molecular Structure and Crystallography
- Crystal Structure Analysis : Research on compounds closely related to 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] reveals insights into their crystal structures and conformations. For instance, studies of similar compounds have shown distinct conformational characteristics, like the twist conformation of central pyrrolidine rings and envelope conformations of cyclopentane rings (Ganesh et al., 2013). These structural analyses are crucial for understanding molecular interactions and stability.
Synthetic Chemistry and Compound Formation
- Formation of Spiro Indanes and Naphthalenes : Various studies have been conducted on the formation of spiro indanes and naphthalenes, which are structurally related to 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]. These include the formation of spiro[indane-1,7′-pyrrolo[3,4-b]pyridin]-5′-ones and other related compounds via specific chemical reactions (Bahajaj & Vernon, 1996).
- Synthesis of Dispiro Heterocyclic Frameworks : Innovative methods for the synthesis of dispiro heterocyclic frameworks, which include compounds similar to 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine], have been explored. These syntheses involve regioselective 1,3-dipolar cycloaddition reactions, showcasing the compound's relevance in creating complex molecular structures (Raj & Raghunathan, 2003).
Medicinal Chemistry and Biological Applications
- Antimicrobial and Antifungal Activity : Research on compounds structurally similar to 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] has shown potential antimicrobial and antifungal activities. For instance, studies on spiro pyrrolidines, which share a structural resemblance, have indicated their efficacy against various human pathogenic bacteria and dermatophytic fungi (Raj et al., 2003).
Pharmaceutical Research
- Potassium-Competitive Acid Blockers : In the realm of pharmaceutical research, related compounds to 3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine] have been investigated as potential potassium-competitive acid blockers, demonstrating significant inhibitory action on gastric acid secretion (Imaeda et al., 2017).
Safety and Hazards
The compound “3,4-Dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-6-12-11(4-1)5-3-7-13(12)8-9-14-10-13/h1-2,4,6,14H,3,5,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQOIXBLPQERTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



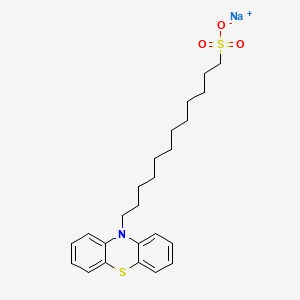
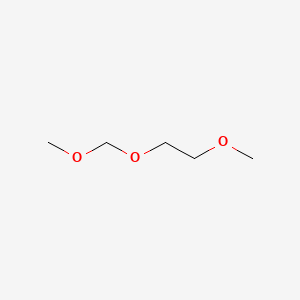
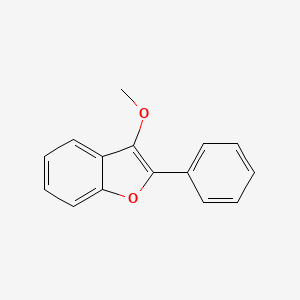


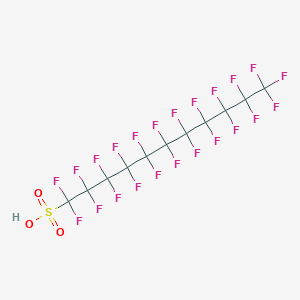


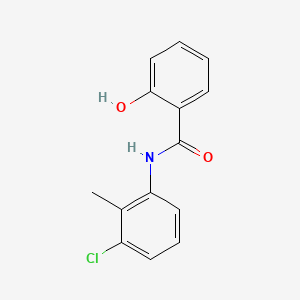
![5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B3330860.png)
